rac Duloxetine 3-Thiophene IsoMer Oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

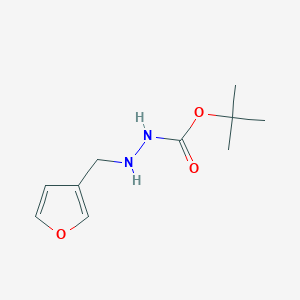

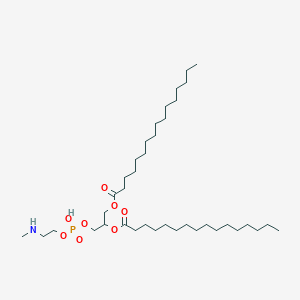

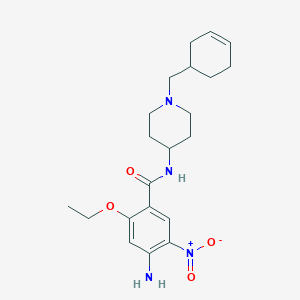

“rac Duloxetine 3-Thiophene IsoMer Oxalate” is a biochemical used for proteomics research . It has a molecular formula of C20H21NO5S and a molecular weight of 387.45 . It is a stable isotope of Duloxetine .

Molecular Structure Analysis

The molecular structure of “rac Duloxetine 3-Thiophene IsoMer Oxalate” consists of 27 heavy atoms . The compound has a complexity of 383 . The exact mass is 387.11404394 g/mol .Chemical Reactions Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 7 . The topological polar surface area is 124 Ų .Physical And Chemical Properties Analysis

The compound has a molecular weight of 387.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 7 . The exact mass is 387.11404394 g/mol . The topological polar surface area is 124 Ų .科学的研究の応用

Hepatotoxicity and Cytochrome P450 Enzymes

Research has shown that rac Duloxetine does not cause irreversible time-dependent inhibition of cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6, CYP2C19, and CYP3A4/5). This indicates that the hepatotoxicity of duloxetine might not be related to the irreversible inhibition of these enzymes or the bioactivation of its thiophene moiety (Chan, New, Ho, & Chan, 2011).

Neurotransmitter Effects

Duloxetine, which includes the thiophene isomer, is a potent inhibitor of serotonin (5-HT) and norepinephrine (NE) uptake in the hypothalamus and cerebral cortex of the rat brain. It significantly increases the extracellular levels of 5-HT and NE, suggesting its potential as an effective antidepressant agent (Engleman, Perry, Mayle, & Wong, 1995).

Synthesis and Structural Studies

Synthesis and X-ray analysis of thiophene derivatives, including duloxetine, are crucial in pharmaceutical research due to their diverse pharmacological activities. These studies aid in understanding the molecular geometry and interactions of duloxetine and similar compounds (Muhsinah et al., 2020).

Asymmetric Synthesis

Asymmetric synthesis of duloxetine, including the racemic version, is an area of focus in pharmaceutical chemistry. This involves exploring various catalysts and methods to achieve high yield and enantioselectivity, which is crucial for the drug's therapeutic efficacy (He, Li, Dai, & Yan, 2008).

Bioreductive Production

The bioreductive production of enantiopure (S)-duloxetine intermediates is significant for manufacturing antidepressant drugs. This process involves the use of specific enzymes and catalysts to achieve high enantioselectivity, essential for the drug's effectiveness (Ren, Liu, Pei, Wang, & Wu, 2015).

特性

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKLJPXLAAGCEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Duloxetine 3-Thiophene IsoMer Oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

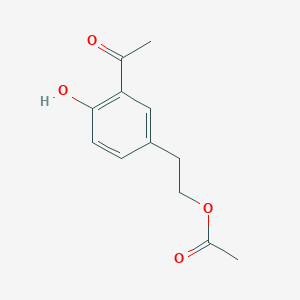

![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)

![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)